(S)-1-(3,6-dibromopyridin-2-yl)-2-(3,5-difluorophenyl)ethanamine hydrochloride
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Overview
Description
(S)-1-(3,6-Dibromopyridin-2-yl)-2-(3,5-difluorophenyl)ethan-1-amine hydrochloride is a synthetic organic compound that belongs to the class of substituted amines. This compound is characterized by the presence of bromine and fluorine atoms attached to a pyridine and phenyl ring, respectively. It is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(3,6-Dibromopyridin-2-yl)-2-(3,5-difluorophenyl)ethan-1-amine hydrochloride typically involves multi-step organic reactions. The starting materials are usually commercially available or can be synthesized through known procedures. The key steps may include:
Bromination: Introduction of bromine atoms to the pyridine ring.
Fluorination: Introduction of fluorine atoms to the phenyl ring.
Amine Formation: Formation of the ethan-1-amine moiety through reductive amination or other suitable methods.
Hydrochloride Formation: Conversion of the free amine to its hydrochloride salt for improved stability and solubility.
Industrial Production Methods
Industrial production methods for this compound would involve scaling up the laboratory procedures with optimization for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(3,6-Dibromopyridin-2-yl)-2-(3,5-difluorophenyl)ethan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a suitable catalyst.
Substitution: Reagents like sodium hydride (NaH) or organolithium compounds under anhydrous conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imines, while substitution reactions may introduce new functional groups to the aromatic rings.
Scientific Research Applications
(S)-1-(3,6-Dibromopyridin-2-yl)-2-(3,5-difluorophenyl)ethan-1-amine hydrochloride has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (S)-1-(3,6-Dibromopyridin-2-yl)-2-(3,5-difluorophenyl)ethan-1-amine hydrochloride depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- (S)-1-(3,6-Dichloropyridin-2-yl)-2-(3,5-difluorophenyl)ethan-1-amine hydrochloride
- (S)-1-(3,6-Dibromopyridin-2-yl)-2-(3,5-dichlorophenyl)ethan-1-amine hydrochloride
Uniqueness
The uniqueness of (S)-1-(3,6-Dibromopyridin-2-yl)-2-(3,5-difluorophenyl)ethan-1-amine hydrochloride lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both bromine and fluorine atoms may enhance its stability and binding affinity to certain molecular targets compared to similar compounds.
Properties
Molecular Formula |
C13H11Br2ClF2N2 |
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Molecular Weight |
428.50 g/mol |
IUPAC Name |
(1S)-1-(3,6-dibromopyridin-2-yl)-2-(3,5-difluorophenyl)ethanamine;hydrochloride |
InChI |
InChI=1S/C13H10Br2F2N2.ClH/c14-10-1-2-12(15)19-13(10)11(18)5-7-3-8(16)6-9(17)4-7;/h1-4,6,11H,5,18H2;1H/t11-;/m0./s1 |
InChI Key |
QTRLFOHPEGGQJJ-MERQFXBCSA-N |
Isomeric SMILES |
C1=CC(=NC(=C1Br)[C@H](CC2=CC(=CC(=C2)F)F)N)Br.Cl |
Canonical SMILES |
C1=CC(=NC(=C1Br)C(CC2=CC(=CC(=C2)F)F)N)Br.Cl |
Origin of Product |
United States |
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